4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H4BrF3N2O4 and its molecular weight is 317.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Action Environment
It is known that boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water .
Biochemical Analysis
Biochemical Properties
4-bromo-1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, thereby modulating their activity . Additionally, the carboxymethyl group facilitates interactions with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been observed to inhibit cell proliferation in various cell lines, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s binding affinity, leading to effective enzyme inhibition. This compound also influences gene expression by interacting with transcription factors and modulating their activity. Furthermore, it can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, but it can undergo degradation under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the blood can enhance the compound’s solubility and distribution, ensuring its effective delivery to various organs and tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-bromo-2-(carboxymethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O4/c8-3-4(6(16)17)13(1-2(14)15)12-5(3)7(9,10)11/h1H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBVEOSDUNKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.